2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide
Description
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide is a small molecule featuring a 3,5-dimethylisoxazole core linked to an N-methylacetamide group via a methylthio bridge. Its synthesis involves coupling 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)acetic acid with secondary amines under dichloromethane (CH₂Cl₂) conditions, as outlined in medicinal chemistry studies .
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C9H14N2O2S/c1-6-8(7(2)13-11-6)4-14-5-9(12)10-3/h4-5H2,1-3H3,(H,10,12) |
InChI Key |
VQCDVBFUTQPZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CSCC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide typically involves the reaction of 3,5-dimethylisoxazole with a suitable thiol reagent to form the thioether linkage. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the isoxazole ring or the thioether linkage.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified isoxazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The isoxazole ring and thioether linkage may interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of heterocyclic thioether derivatives, which are explored for anticancer, antiviral, and antiplatelet activities. Key structural analogs include:
Key Structural Differences and Implications
Heterocyclic Core: The target compound’s 3,5-dimethylisoxazole core offers moderate electron-withdrawing effects and steric bulk, which may influence receptor binding . Oxadiazole (Compound 15) and thiazole (Compound 40) cores alter electronic properties and metabolic stability.
Substituent Effects: Nitro groups (e.g., in Compound 25 and 40) may enhance binding affinity through polar interactions but reduce solubility . Cyanophenyl (Compound 35) and fluorophenyl groups (Compound 35) can improve selectivity for enzymes or receptors via halogen bonding .
Pharmacological and Therapeutic Considerations
- Androgen Receptor Antagonism : The target compound’s activity is likely driven by its isoxazole-thioether scaffold, which mimics steroidal structures but with reduced off-target effects compared to benzamide derivatives .
- Anticancer Potential: Compounds with nitro or cyano substituents (e.g., Compounds 25, 35) may exhibit stronger cytotoxicity but higher metabolic liability .
- Metabolic Stability : The dimethylisoxazole core in the target compound may confer better stability than oxadiazole or thiazole analogs, which are prone to oxidative metabolism .
Biological Activity
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C₉H₁₃N₃OS
- Molecular Weight : 199.29 g/mol
- CAS Number : Not specified in the search results, but can be derived from the molecular structure.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylisoxazole with appropriate thio and acetamide derivatives. While specific synthetic routes were not detailed in the search results, similar compounds have been synthesized using methodologies that include nucleophilic substitution and coupling reactions.
Antimicrobial Activity
Research has indicated that compounds containing isoxazole moieties exhibit antimicrobial properties. For instance, studies on related compounds suggest that the presence of the isoxazole ring enhances activity against various bacterial strains. The thioether linkage in this compound may contribute to its potency by affecting membrane permeability or enzyme inhibition in microbial cells .
Antioxidant Properties
The antioxidant capacity of isoxazole derivatives has been explored in several studies. The presence of electron-donating groups such as methyl may enhance radical scavenging activity. Preliminary assays have shown that compounds with similar structures can effectively neutralize free radicals, suggesting potential applications in oxidative stress-related conditions .
Case Studies
- Study on Antimicrobial Efficacy : A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of isoxazole exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications on biological efficacy .
- Antioxidant Activity Assessment : In another investigation focusing on related thioether compounds, it was found that these molecules could significantly reduce oxidative stress markers in vitro, indicating their potential as therapeutic agents against oxidative damage .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
